molecular formula C16H15N3O2S B5517004 1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No. B5517004
M. Wt: 313.4 g/mol
InChI Key: NXYVDMIMOBWIPF-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone, also known as DMF-TT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF-TT is a member of the triazole family of compounds and has a unique chemical structure that has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Stereoselectivity in Chemical Reactions

  • The photochemical Paternò-Büchi reaction involving similar furyl-containing molecules demonstrates stereoselective outcomes, suggesting potential utility in synthesizing chiral compounds with defined configurations (Warrier et al., 2004).

Synthesis of Heterocyclic Compounds

  • Reactions of similar furyl and thiophene derivatives have been explored for the synthesis of complex heterocyclic structures, indicative of the potential for constructing diverse molecular scaffolds (Dell et al., 1985).

Chemical Characterization and Derivative Formation

  • Treatment of related compounds with various reagents can yield a range of derivatives, highlighting the chemical versatility and potential for further functionalization (Mabkhot et al., 2011).

Crystal Structures and Theoretical Studies

  • Detailed structural and theoretical analyses of similar triazole and triazolidin derivatives offer insights into molecular conformations and interactions, useful for designing molecules with desired properties (Abosadiya et al., 2018).

Applications in Supramolecular Chemistry

  • Studies on supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules suggest potential applications in creating organized molecular systems, relevant to materials science and nanotechnology (Arora & Pedireddi, 2003).

Organocatalytic Synthesis

  • Organocatalytic reactions of ketones with azides to form triazoles demonstrate a synthetic route to diverse triazole derivatives, relevant for pharmaceutical and materials science applications (Ramachary et al., 2015).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)13(20)9-22-16-17-15(18-19-16)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYVDMIMOBWIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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